molecular formula C12H22O B13198247 3,3,5-Trimethyl-1-(prop-2-en-1-yl)cyclohexan-1-ol

3,3,5-Trimethyl-1-(prop-2-en-1-yl)cyclohexan-1-ol

Cat. No.: B13198247
M. Wt: 182.30 g/mol
InChI Key: KZFXQYPCFAVZPH-UHFFFAOYSA-N
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Description

3,3,5-Trimethyl-1-(prop-2-en-1-yl)cyclohexan-1-ol is an organic compound with a unique structure that includes a cyclohexane ring substituted with three methyl groups and a prop-2-en-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,5-Trimethyl-1-(prop-2-en-1-yl)cyclohexan-1-ol can be achieved through several methods. One common approach involves the alkylation of cyclohexanone derivatives with appropriate alkylating agents under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the cyclohexanone, followed by the addition of the alkylating agent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation of precursor molecules. The process is optimized for high yield and purity, often employing catalysts such as palladium on carbon (Pd/C) under controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

3,3,5-Trimethyl-1-(prop-2-en-1-yl)cyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst

    Substitution: Halides, amines

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, alkanes

    Substitution: Various substituted cyclohexane derivatives

Scientific Research Applications

3,3,5-Trimethyl-1-(prop-2-en-1-yl)cyclohexan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism by which 3,3,5-Trimethyl-1-(prop-2-en-1-yl)cyclohexan-1-ol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that mediate the compound’s biological activity. The pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,3,5-Trimethylcyclohexanol: Lacks the prop-2-en-1-yl group, resulting in different chemical properties and reactivity.

    3,3,5-Trimethylcyclohexanone: Contains a ketone functional group instead of an alcohol, leading to distinct chemical behavior.

    Prop-2-en-1-ylcyclohexanol: Similar structure but with fewer methyl groups, affecting its steric and electronic properties.

Uniqueness

3,3,5-Trimethyl-1-(prop-2-en-1-yl)cyclohexan-1-ol is unique due to its specific combination of substituents, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields.

Properties

Molecular Formula

C12H22O

Molecular Weight

182.30 g/mol

IUPAC Name

3,3,5-trimethyl-1-prop-2-enylcyclohexan-1-ol

InChI

InChI=1S/C12H22O/c1-5-6-12(13)8-10(2)7-11(3,4)9-12/h5,10,13H,1,6-9H2,2-4H3

InChI Key

KZFXQYPCFAVZPH-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CC(C1)(CC=C)O)(C)C

Origin of Product

United States

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